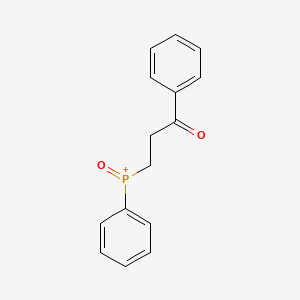
Lanthanum--nickel (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum–nickel (1/4) is an intermetallic compound composed of lanthanum and nickel. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in various fields, including hydrogen storage, catalysis, and energy conversion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/4) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the direct combination of lanthanum and nickel powders, followed by high-temperature annealing to form the desired intermetallic compound. The reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, lanthanum–nickel (1/4) is often produced using high-temperature melting and casting techniques. The raw materials, lanthanum and nickel, are melted together in a vacuum or inert gas environment to form a homogeneous alloy. The molten alloy is then cast into molds and allowed to solidify, followed by annealing to achieve the desired microstructure and properties.
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum–nickel (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by air at elevated temperatures, forming lanthanum oxide and nickel oxide.
Hydrogenation: It can absorb hydrogen to form hydrides, which are useful for hydrogen storage applications.
Acid Reactions: The compound reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid, producing lanthanum salts and nickel salts along with hydrogen gas.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 200°C in the presence of oxygen.
Hydrogenation: Conducted under high hydrogen pressure and moderate temperatures.
Acid Reactions: Performed at room temperature with dilute acids.
Major Products Formed
Oxidation: Lanthanum oxide and nickel oxide.
Hydrogenation: Lanthanum–nickel hydrides.
Acid Reactions: Lanthanum chloride, lanthanum sulfate, lanthanum nitrate, nickel chloride, nickel sulfate, and nickel nitrate.
Aplicaciones Científicas De Investigación
Lanthanum–nickel (1/4) has a wide range of scientific research applications:
Hydrogen Storage: The compound’s ability to form hydrides makes it an excellent material for hydrogen storage, which is crucial for fuel cell technologies.
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and reforming reactions.
Energy Conversion: The compound is employed in the development of electrodes for batteries and fuel cells, enhancing their efficiency and performance.
Material Science:
Mecanismo De Acción
The mechanism by which lanthanum–nickel (1/4) exerts its effects is primarily related to its ability to interact with hydrogen and other gases. The compound’s structure allows it to absorb and release hydrogen, making it an effective hydrogen storage material. Additionally, its catalytic properties are due to the active sites on the surface of the alloy, which facilitate various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum–nickel (1/5): Another intermetallic compound with a higher nickel content, known for its hydrogen storage capacity.
Lanthanum–nickel (2/7): A compound with a different stoichiometry, also used in hydrogen storage and catalysis.
Lanthanum–nickel (3/2): Known for its unique electronic properties and applications in advanced materials.
Uniqueness
Lanthanum–nickel (1/4) is unique due to its specific stoichiometry, which provides a balance between hydrogen storage capacity and catalytic activity. Its ability to form stable hydrides and its effectiveness as a catalyst make it a valuable material in various scientific and industrial applications.
Propiedades
Número CAS |
65380-45-2 |
|---|---|
Fórmula molecular |
LaNi4 |
Peso molecular |
373.679 g/mol |
Nombre IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/La.4Ni |
Clave InChI |
CYHIEWQCXZYEKK-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


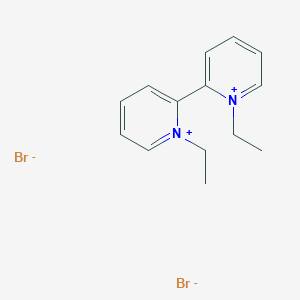
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
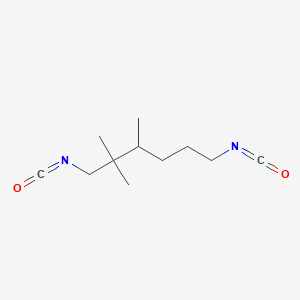
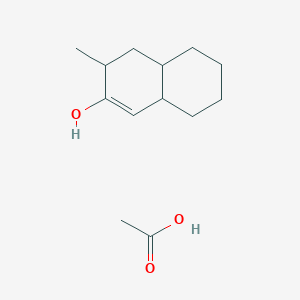
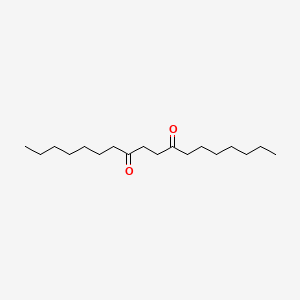

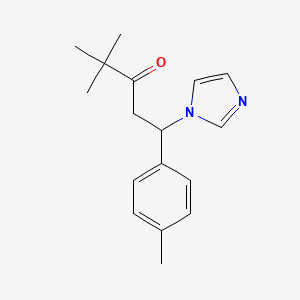

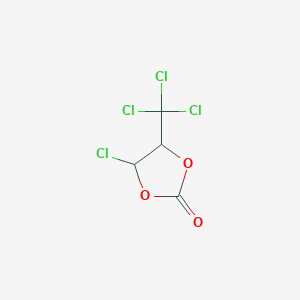
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
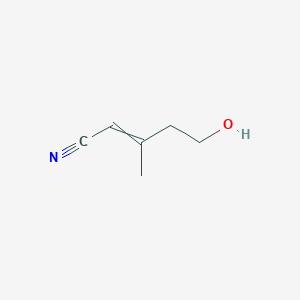
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
